molecular formula C9H10ClF2N3 B1489219 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine CAS No. 2021777-71-7

2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine

Cat. No.: B1489219
CAS No.: 2021777-71-7
M. Wt: 233.64 g/mol
InChI Key: XXGDOSYAYIYCSY-UHFFFAOYSA-N
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Description

2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a difluoropiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine typically involves multiple steps, starting with the preparation of the pyrazine core. One common synthetic route includes the following steps:

  • Formation of Pyrazine Core: : The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as 1,4-diketones, with hydrazine.

  • Introduction of Chlorine Atom: : Chlorination of the pyrazine core can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Attachment of Difluoropiperidine Group: : The difluoropiperidine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the difluoropiperidine moiety.

Industrial Production Methods

In an industrial setting, the synthesis of This compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and heat.

  • Reduction: : LiAlH₄, NaBH₄, and anhydrous conditions.

  • Substitution: : Amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Formation of corresponding reduced derivatives.

  • Substitution: : Formation of substituted pyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-Chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine: can be compared with other similar compounds, such as:

  • 2-Chloro-3-(piperidin-1-yl)pyrazine: : Similar structure but without the difluorination.

  • 3-(4,4-Difluoropiperidin-1-yl)pyrazine: : Lacks the chlorine atom at the 2-position.

  • 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine: : Only one fluorine atom on the piperidine ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

2-chloro-3-(4,4-difluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-8(14-4-3-13-7)15-5-1-9(11,12)2-6-15/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGDOSYAYIYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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